1-benzoyl-3-(5-chloropyridin-2-yl)urea

Descripción general

Descripción

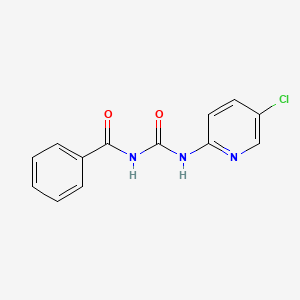

1-benzoyl-3-(5-chloropyridin-2-yl)urea is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(5-chloropyridin-2-yl)urea typically involves the reaction of 5-chloro-2-aminopyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Reaction Optimization and Mechanism

For urea synthesis, copper-catalyzed systems (e.g., CuOAc) are often employed under mild conditions (e.g., 30°C, 10 mol% catalyst) . Key factors include:

-

Base influence : Strong bases like t-BuONa or PhONa are critical for deprotonation and activation of intermediates .

-

Catalyst dependency : Copper salts are essential, as no reaction occurs without them .

| Parameter | Optimal Conditions | Yield |

|---|---|---|

| Base | Et₃N or t-BuONa | 80–89% |

| Solvent | THF | – |

| Temperature | 40–110°C | – |

| Catalyst | CuOAc (10 mol%) | – |

Characterization Data

Related compounds like 3g and 3k (from ) provide reference points for expected spectral data:

-

1H NMR : Signals for aromatic protons (e.g., 7.0–8.3 ppm) and methylene groups (3.3–4.5 ppm) .

-

13C NMR : Carbonyl carbons (166–172 ppm) and aromatic carbons (124–154 ppm) .

-

HRMS : Molecular weight and isotopic patterns confirm molecular formula (e.g., C₁₁H₁₁ClBrN₃O₂ for 3g ) .

Stability and Reactivity

Chloropyridine-substituted ureas exhibit stability under standard conditions but may undergo hydrolysis or further functionalization. For example, 1,3-Bis(5-chloropyridin-2-yl)urea (CID 1077773) demonstrates:

Aplicaciones Científicas De Investigación

Insecticidal Applications

One of the primary applications of 1-benzoyl-3-(5-chloropyridin-2-yl)urea is its use as an insecticide. This compound exhibits potent insecticidal activity against a range of agricultural pests, particularly those belonging to the orders Coleoptera and Lepidoptera.

Case Studies

- Study on Efficacy : A study evaluated the effectiveness of various formulations containing this compound against common pests such as the Mexican bean beetle and corn rootworm. Results indicated that formulations with an active ingredient concentration ranging from 10 to 100 ppm provided significant control over these pests, demonstrating a high level of efficacy compared to untreated controls .

- Formulation Development : Research has focused on developing granular and aerosol formulations of this compound. Granular preparations have been shown to be effective when applied to soil, while aerosol formulations are suitable for direct application on crops .

Pharmaceutical Applications

Beyond its agricultural uses, this compound has promising applications in medicinal chemistry, particularly in cancer research.

Antitumor Activity

Recent studies have indicated that derivatives of benzoyl ureas can act as multitarget inhibitors for various cancer-related proteins such as VEGFR-2 and PD-L1. These proteins are critical in tumor angiogenesis and immune evasion, making them important targets for cancer therapies.

Case Studies

- In Vitro Evaluation : In vitro studies assessed the antiproliferative activity of related compounds on various tumor cell lines including HT-29 (colon cancer) and A549 (lung cancer). These studies demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available benzamide derivatives. The synthesis process has been optimized to yield high purity compounds suitable for both research and commercial applications.

Synthesis Methodology

A typical synthesis involves:

- Reacting benzamide with an appropriate isocyanate under controlled conditions.

- Purifying the resulting product through recrystallization or chromatography to obtain a solid with defined melting points .

Data Tables

| Application Area | Compound | Mechanism | Efficacy |

|---|---|---|---|

| Insecticide | This compound | Chitin synthesis inhibitor | Effective at 10–100 ppm |

| Antitumor Agent | Benzoyl urea derivatives | Inhibition of VEGFR-2 and PD-L1 | Significant cytotoxicity on tumor cell lines |

Mecanismo De Acción

The mechanism of action of 1-benzoyl-3-(5-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-((5-chloropyridin-2-yl)carbamothioyl)benzamide

- N-(5-chloropyridin-2-ylcarbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide

- 4-chloropyridine

Uniqueness

1-benzoyl-3-(5-chloropyridin-2-yl)urea is unique due to its specific structural features, such as the presence of both a chloropyridine and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

1-benzoyl-3-(5-chloropyridin-2-yl)urea is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoyl group and a chlorinated pyridine moiety, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been evaluated for its inhibitory effects against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

In a study assessing the antimicrobial properties of urea derivatives, this compound demonstrated notable efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Escherichia coli | 128 |

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including HeLa and MCF-7. The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. Additionally, the compound's mechanism was explored through flow cytometry, revealing its ability to induce cell cycle arrest in the sub-G1 phase, a hallmark of apoptosis .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 10.5 | Induces apoptosis | |

| MCF-7 | 12.8 | Cell cycle arrest (sub-G1) | |

| Jurkat | 4.64 | Cytotoxicity |

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve interactions with specific molecular targets. Inhibition studies suggest that it may act as a mixed-type inhibitor for certain enzymes involved in metabolic pathways crucial for bacterial survival and tumor growth .

Case Studies

In clinical settings, derivatives of benzoyl urea have been explored for their insecticide activities, showcasing the versatility of this chemical scaffold beyond microbial and cancerous applications. The studies indicate that modifications to the benzoyl group can significantly enhance activity against various biological targets .

Propiedades

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNKJJRJLSRDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.